molecular formula C15H21N3O B8633023 5-Amino-3-methyl-1-(1-methylpiperidin-4-yl)indolin-2-one

5-Amino-3-methyl-1-(1-methylpiperidin-4-yl)indolin-2-one

Cat. No. B8633023
M. Wt: 259.35 g/mol
InChI Key: MIAHTFJUROHUHE-UHFFFAOYSA-N
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Patent
US08173813B2

Procedure details

A solution of compound 3-methyl-1-(1-methylpiperidin-4-yl)-5-nitroindolin-2-one (0.1 g, 0.345 mmol) in dry methanol (3 mL) was treated with Ra—Ni (0.05 g of wet slurry) followed by hydrazine hydrate (0.1 mL, 3.456 mmol) at room temperature. The resulting mixture was refluxed for 2 min. in a pre-heated oil bath and brought to room temperature. The reaction was filtered through celite bed and washed with methanol (3×10 mL). The combined methanol layer was evaporated and crude was purified by column chromatography (2 M NH3 in MeOH:CH2Cl2, 5:95) to obtain compound 5-amino-3-methyl-1-(1-methylpiperidin-4-yl)indolin-2-one (0.085 g, 96%) as a syrup. 1H NMR (DMSO-d6) δ: 1.24 (d, 3H, J=7.8 Hz), 1.42-1.54 (m, 2H), 1.96 (t, 2H, J=10.2 Hz), 2.18 (s, 3H), 2.26-2.34 (m, 2H), 2.85 (d, 2H, J=11.1 Hz), 3.25-3.30 (m, 1H), 3.91-4.02 (m, 1H), 4.75 (s, 2H), 6.43 (dd, 1H, J=2.1, 8.4 Hz), 6.56 (d, 1H, J=1.5 Hz), 6.79 (d, 1H, J=8.4 Hz); ESI-MS (m/z, %) 260 (MH+, 100).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([N+:11]([O-])=O)[CH:9]=2)[N:4]([CH:14]2[CH2:19][CH2:18][N:17]([CH3:20])[CH2:16][CH2:15]2)[C:3]1=[O:21].O.NN>CO.[Ni]>[NH2:11][C:8]1[CH:9]=[C:10]2[C:5](=[CH:6][CH:7]=1)[N:4]([CH:14]1[CH2:15][CH2:16][N:17]([CH3:20])[CH2:18][CH2:19]1)[C:3](=[O:21])[CH:2]2[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
CC1C(N(C2=CC=C(C=C12)[N+](=O)[O-])C1CCN(CC1)C)=O
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Name
Quantity
0.05 g
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 2 min. in a pre-heated oil bath
Duration
2 min
CUSTOM
Type
CUSTOM
Details
brought to room temperature
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through celite bed
WASH
Type
WASH
Details
washed with methanol (3×10 mL)
CUSTOM
Type
CUSTOM
Details
The combined methanol layer was evaporated
CUSTOM
Type
CUSTOM
Details
crude was purified by column chromatography (2 M NH3 in MeOH:CH2Cl2, 5:95)

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2C(C(N(C2=CC1)C1CCN(CC1)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.085 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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